

A Technical Guide to 1-Bromoeicosane: Emerging Research Frontiers

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Compound of Interest

Compound Name: 1-Bromoeicosane

Cat. No.: B1265406

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoeicosane ($\text{CH}_3(\text{CH}_2)_{19}\text{Br}$) is a long-chain saturated alkyl halide.^{[1][2]} Its structure, comprising a twenty-carbon aliphatic chain and a terminal bromine atom, makes it a valuable hydrophobic building block in organic synthesis and materials science.^[3] The terminal bromine atom serves as a reactive site for nucleophilic substitution and other transformations, allowing for the covalent attachment of the long eicosanyl chain to a wide variety of molecular scaffolds.^[3] While its applications have traditionally been in the realm of surface science, particularly in the formation of self-assembled monolayers (SAMs), its potential in drug development, advanced drug delivery, and biomaterials is an area of growing interest. This guide explores the core properties of **1-Bromoeicosane** and outlines promising, technically detailed research avenues for its application in the biomedical and pharmaceutical sciences.

Physicochemical and Spectroscopic Data

A comprehensive understanding of **1-Bromoeicosane**'s properties is fundamental for its application in research. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of **1-Bromoeicosane**

Property	Value	Reference(s)
Identifiers		
CAS Number	4276-49-7	[1]
Molecular Formula	C ₂₀ H ₄₁ Br	[1]
Molecular Weight	361.44 g/mol	[1]
Synonyms	Eicosyl bromide, 1-Bromoicosane	[1][2]
Physical Properties		
Physical Description	White to off-white solid/powder	[1]
Melting Point	36-39 °C	
Boiling Point	386 °C (at 760 mmHg)	[4]
Vapor Pressure	<1 mm Hg (at 20 °C)	[4]
Solubility	Insoluble in water; Soluble in chloroform, ethanol, ether	[2][3]
Safety Data		
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation)	
Storage Class	11 (Combustible Solids)	[1]

Table 2: Spectroscopic and Chromatographic Data

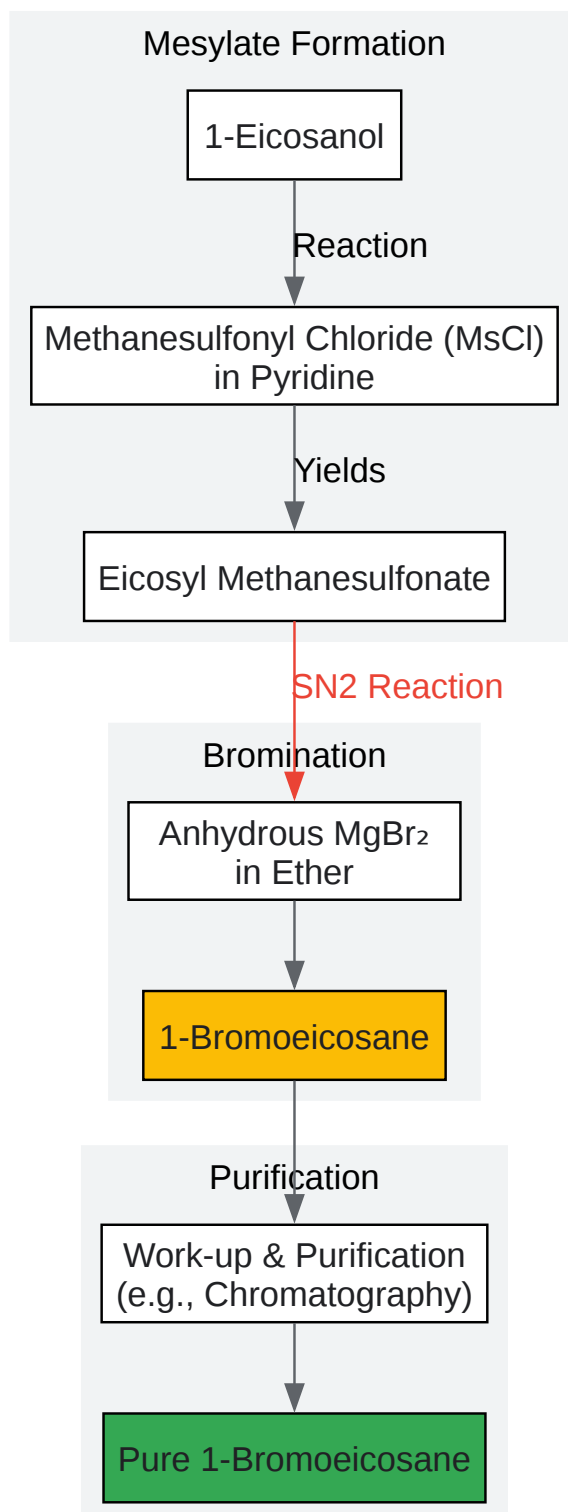
Data Type	Key Features/Values	Reference(s)
Mass Spectrometry	Molecular Ion Peak consistent with $C_{20}H_{41}Br$	[1]
Infrared (IR) Spectrum	C-H stretching and bending vibrations characteristic of a long alkyl chain	[3]
Kovats Retention Index	Standard non-polar: 2383.1	[1]

Core Chemistry: Synthesis and Reactivity

Synthesis of 1-Bromoeicosane

The most common laboratory and industrial synthesis of **1-Bromoeicosane** involves the bromination of eicosane.[3] While several methods exist for alkyl bromide synthesis, such as reacting the corresponding alcohol with PBr_3 or HBr , another effective route for long-chain alkyl bromides involves the reaction of methanesulfonates with magnesium bromide.[5][6][7]

Synthesis Workflow for 1-Bromoeicosane

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **1-Bromoeicosane** via the mesylate route.

Experimental Protocol 1: Synthesis of **1-Bromoeicosane** from 1-Eicosanol[5][6][7]

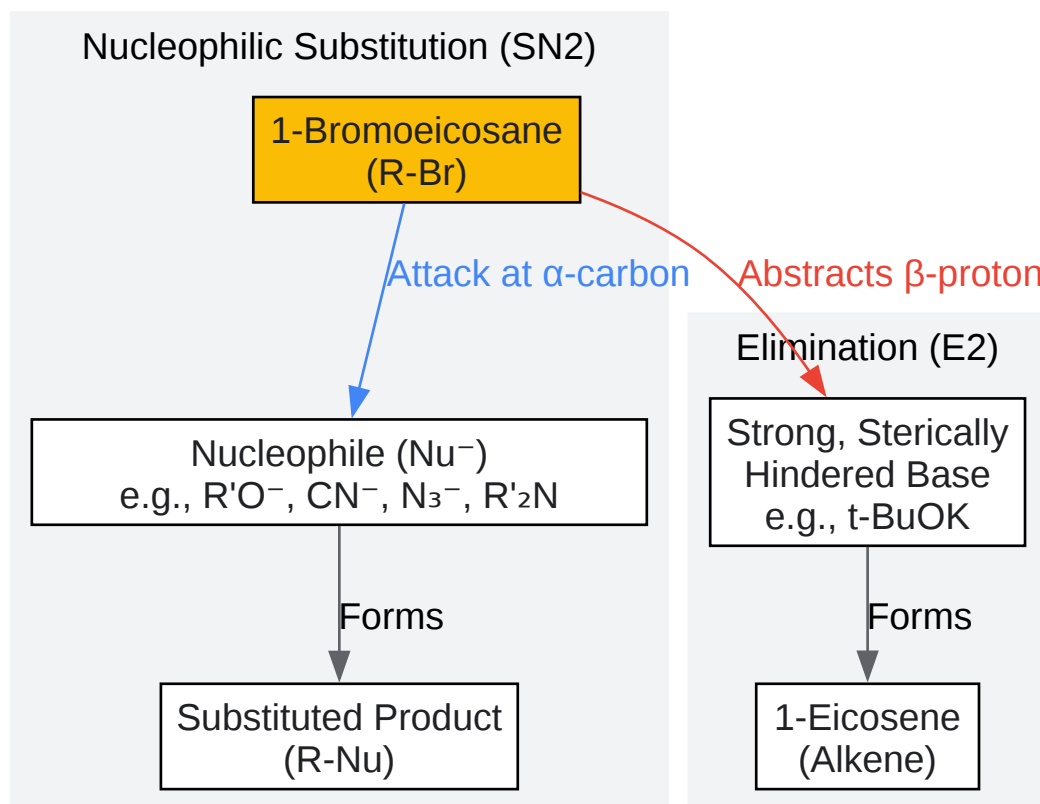
- Mesylate Formation:
 - Dissolve 1-eicosanol (1 equivalent) in anhydrous pyridine or dichloromethane at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
 - Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
 - Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting alcohol is consumed.
 - Quench the reaction with cold water and extract the product with diethyl ether or ethyl acetate.
 - Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude eicosyl methanesulfonate.
- Bromination:
 - In a separate flask, add anhydrous magnesium bromide (3 equivalents) to anhydrous diethyl ether under an inert atmosphere.
 - Add a solution of the crude eicosyl methanesulfonate (1 equivalent) in anhydrous diethyl ether to the MgBr₂ suspension.
 - Stir the mixture vigorously at room temperature for 24 hours.
 - Monitor the reaction by TLC for the disappearance of the mesylate and the appearance of the less polar **1-Bromoeicosane** spot.
- Purification:
 - Filter the reaction mixture to remove insoluble salts and wash the solid with fresh ether.
 - Combine the filtrates and wash with water and brine.

- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure **1-Bromoeicosane**.

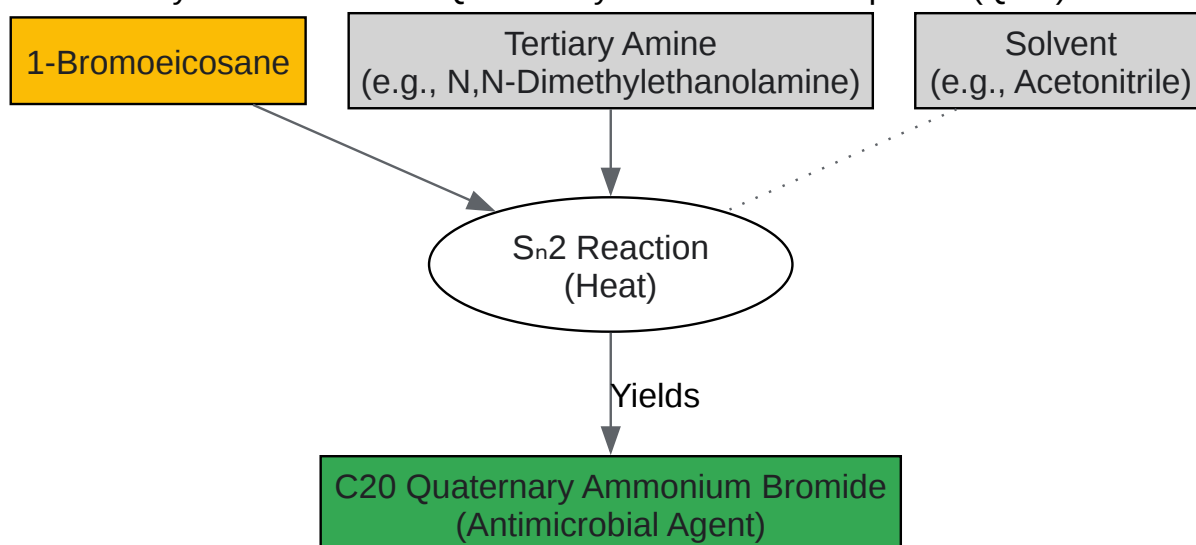
Key Reaction Pathways

1-Bromoeicosane's utility stems from its reactivity as a primary alkyl halide, primarily undergoing nucleophilic substitution ($\text{S}_{\text{N}}2$) and elimination ($\text{E}2$) reactions.

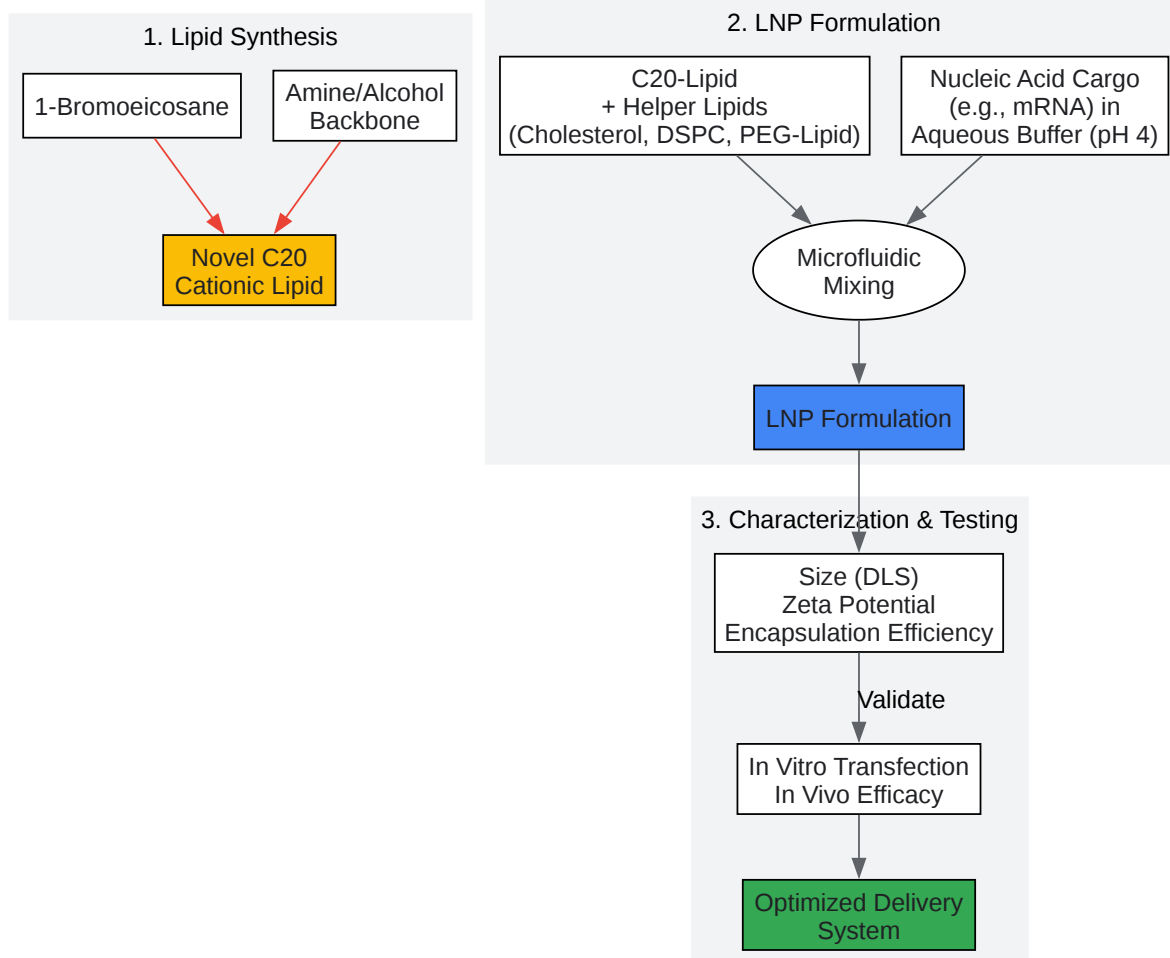
Key Reaction Pathways of 1-Bromoeicosane



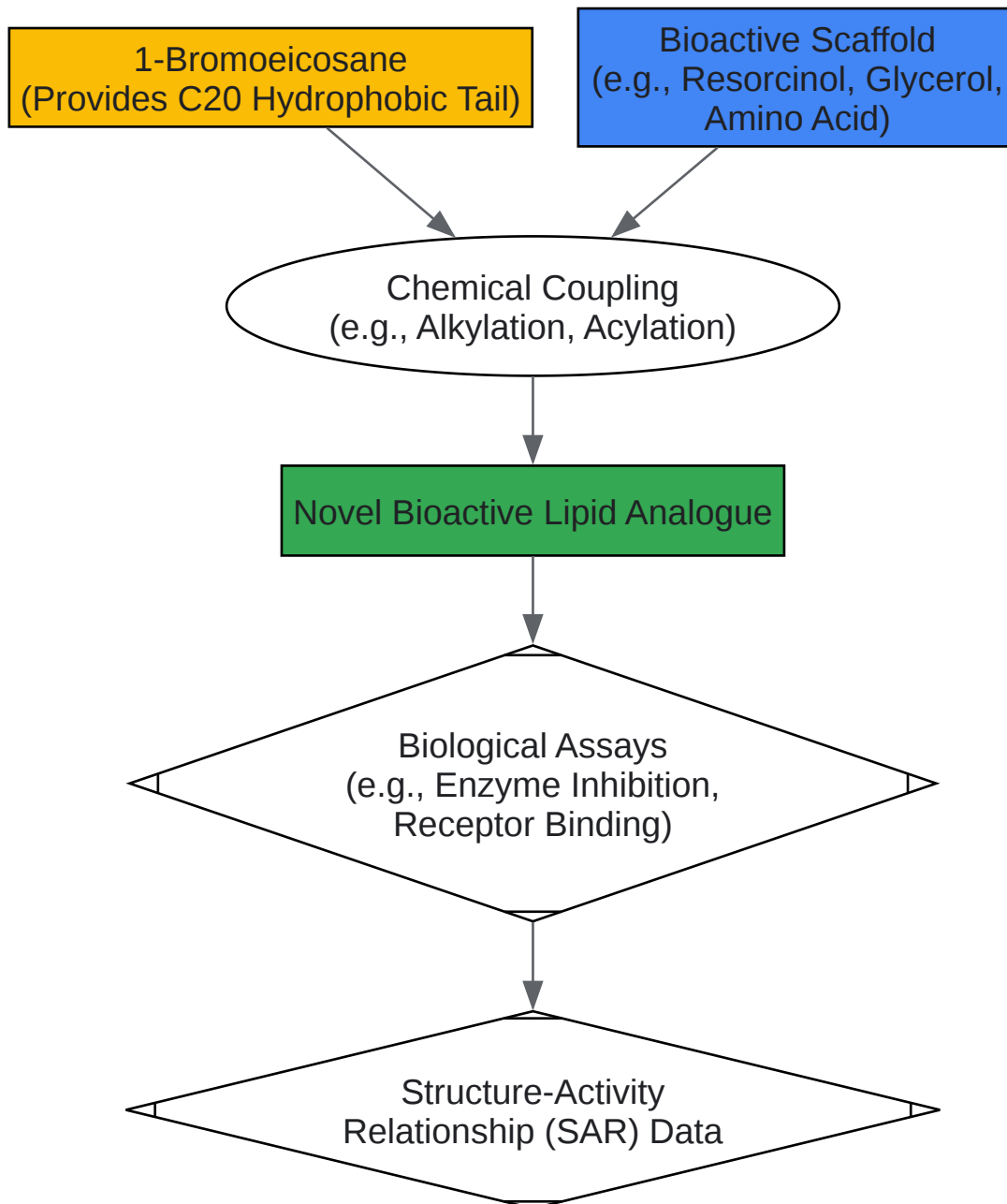
Synthesis of a C20 Quaternary Ammonium Compound (QAC)

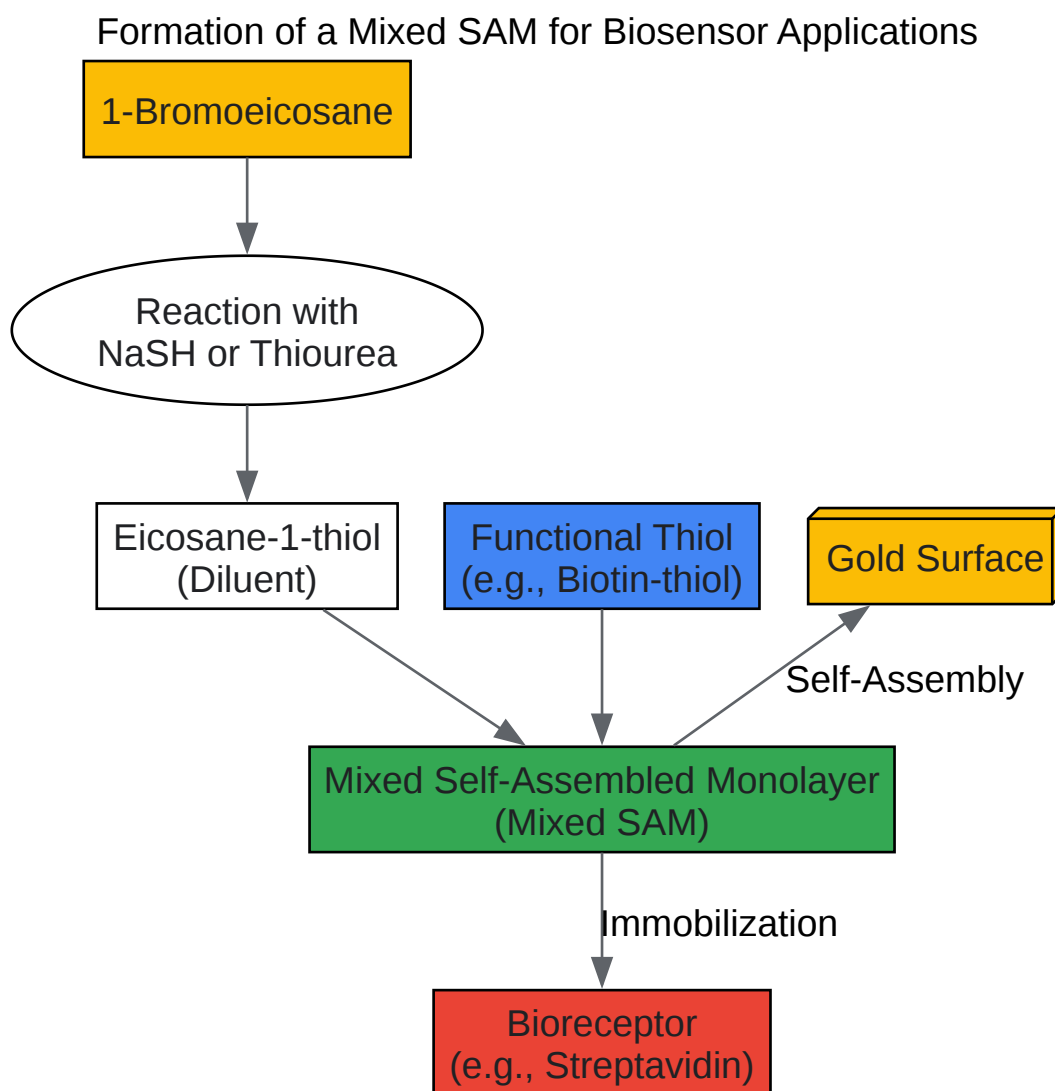


Workflow for LNP Development Using a C20-Lipid



Concept: 1-Bromoeicosane in Bioactive Lipid Synthesis





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